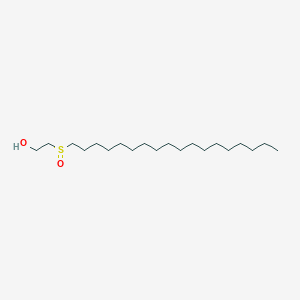
1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms in the phenyl rings enhances the compound’s stability and reactivity, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 3-fluoroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution of chlorine atoms by the fluorophenyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the production of UV-absorbing materials and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A parent compound with similar structural features but without fluorine substitution.
2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine: A similar compound with fluorine atoms in different positions on the phenyl rings.
Hexamethylmelamine: A triazine derivative used in cancer treatment.
Uniqueness
1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the specific positioning of fluorine atoms, which enhances its chemical stability and reactivity. This makes it particularly valuable for applications requiring high-performance materials and specific biological activities .
Propiedades
Número CAS |
60253-49-8 |
|---|---|
Fórmula molecular |
C21H12F3N3O3 |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
1,3,5-tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H12F3N3O3/c22-13-4-1-7-16(10-13)25-19(28)26(17-8-2-5-14(23)11-17)21(30)27(20(25)29)18-9-3-6-15(24)12-18/h1-12H |
Clave InChI |
QMVNWDCOESWBDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C(=O)N(C(=O)N(C2=O)C3=CC(=CC=C3)F)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


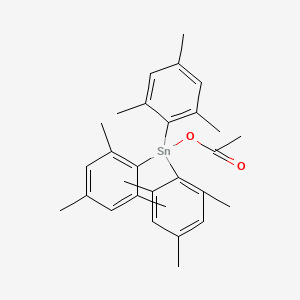


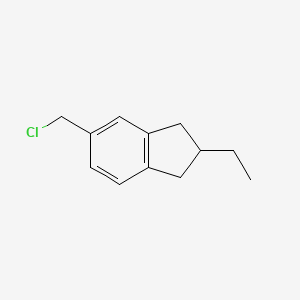
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
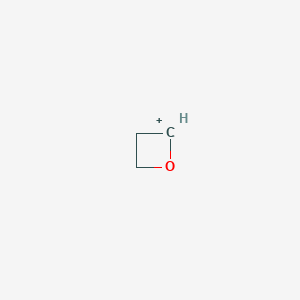


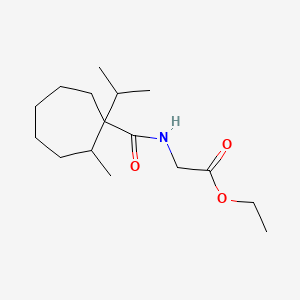

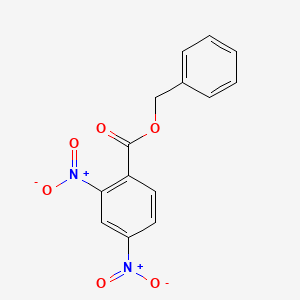
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
